

IRAK4 as a Therapeutic Target in MYD88-Mutant Lymphoma: A Technical Guide

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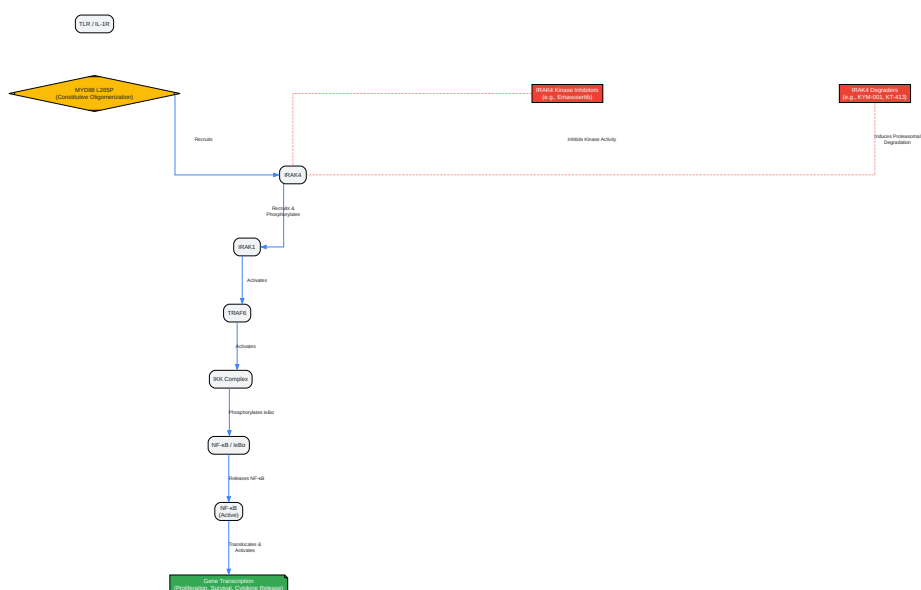
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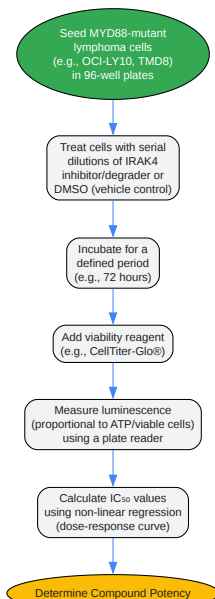
Abstract: Activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene, particularly the L265P substitution, are key drivers in several B-cell lymphomas, including the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and Waldenström's Macroglobulinemia (WM).[1][2][3] These mutations lead to the spontaneous formation of the "Myddosome" complex, a signaling hub that constitutively activates Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2][4] The persistent IRAK4 signaling drives oncogenic pathways, primarily NF-κB, promoting lymphoma cell proliferation and survival.[2][5][6] This dependency makes IRAK4 a compelling therapeutic target. This document provides a comprehensive overview of the IRAK4 signaling axis in MYD88-mutant lymphoma, details preclinical and clinical evidence for IRAK4-targeted therapies, outlines key experimental methodologies, and discusses future directions.

The IRAK4 Signaling Pathway in MYD88-Mutant Lymphoma

In normal immune responses, Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs) recruit the adaptor protein MYD88 upon ligand binding.[7] MYD88 then recruits IRAK4, which in turn recruits and phosphorylates IRAK1 and IRAK2, initiating a signaling cascade that activates NF-κB and other pro-inflammatory pathways.[7][8]

The highly recurrent L265P mutation in the Toll/Interleukin-1 receptor (TIR) domain of MYD88 acts as a gain-of-function driver mutation.^[2] It induces a conformational change that allows for the spontaneous, ligand-independent assembly of the Myddosome complex, consisting of MYD88, IRAK4, and IRAK1.^[2] This results in constitutive IRAK4 kinase activity, leading to chronic phosphorylation of IRAK1, activation of TRAF6, and ultimately, persistent activation of the canonical NF- κ B pathway, which is essential for the survival of these lymphoma cells.^{[2][6]}





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